molecular formula C7H3BF5KO B15297538 Potassium (2,3-difluoro-4-formylphenyl)trifluoroboranuide

Potassium (2,3-difluoro-4-formylphenyl)trifluoroboranuide

Cat. No.: B15297538
M. Wt: 248.00 g/mol
InChI Key: MWWHZLXCGGHFFA-UHFFFAOYSA-N
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Description

Potassium (2,3-difluoro-4-formylphenyl)trifluoroboranuide is an organoboron compound that belongs to the class of potassium organotrifluoroborates. These compounds are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling . The presence of both fluorine and formyl groups in its structure makes it a valuable reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium (2,3-difluoro-4-formylphenyl)trifluoroboranuide typically involves the reaction of 2,3-difluoro-4-formylphenylboronic acid with potassium bifluoride (KHF₂) under specific conditions . The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature. The product is then purified through recrystallization.

Industrial Production Methods

Industrial production of potassium organotrifluoroborates often employs similar methods but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reagents are handled under inert atmospheres to prevent moisture and air sensitivity .

Chemical Reactions Analysis

Types of Reactions

Potassium (2,3-difluoro-4-formylphenyl)trifluoroboranuide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include difluoroboranes, alcohols, and various substituted phenyl derivatives .

Scientific Research Applications

Potassium (2,3-difluoro-4-formylphenyl)trifluoroboranuide has several applications in scientific research:

    Chemistry: It is used as a reagent in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

    Biology: The compound is explored for its potential in labeling and imaging studies due to its unique fluorine atoms.

    Medicine: Research is ongoing to investigate its role in drug development, particularly in the synthesis of fluorinated pharmaceuticals.

    Industry: It is used in the production of advanced materials and polymers.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium (2,3-difluoro-4-formylphenyl)trifluoroboranuide is unique due to the specific positioning of the fluorine and formyl groups on the phenyl ring. This unique structure imparts distinct reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis .

Properties

Molecular Formula

C7H3BF5KO

Molecular Weight

248.00 g/mol

IUPAC Name

potassium;(2,3-difluoro-4-formylphenyl)-trifluoroboranuide

InChI

InChI=1S/C7H3BF5O.K/c9-6-4(3-14)1-2-5(7(6)10)8(11,12)13;/h1-3H;/q-1;+1

InChI Key

MWWHZLXCGGHFFA-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=C(C(=C(C=C1)C=O)F)F)(F)(F)F.[K+]

Origin of Product

United States

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